molecular formula C28H27F3N2O6 B376678 METHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

METHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B376678
M. Wt: 544.5g/mol
InChI Key: JOYRNJNCUATLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions and purification steps is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

METHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the carbonyl group could produce a carboxylic acid.

Scientific Research Applications

METHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of METHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 2,7,7-trimethyl-4-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of METHYL 2,7,7-TRIMETHYL-4-(3-NITRO-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}PHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H27F3N2O6

Molecular Weight

544.5g/mol

IUPAC Name

methyl 2,7,7-trimethyl-4-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H27F3N2O6/c1-15-23(26(35)38-4)24(25-19(32-15)12-27(2,3)13-21(25)34)17-8-9-22(20(11-17)33(36)37)39-14-16-6-5-7-18(10-16)28(29,30)31/h5-11,24,32H,12-14H2,1-4H3

InChI Key

JOYRNJNCUATLTR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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